Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative featuring a pyrazole ring substituted with phenyl and p-tolyl groups at positions 1 and 3, respectively. Its core DHP scaffold is esterified with diethyl groups at positions 3 and 5, while the pyrazole moiety introduces steric and electronic complexity. Below, we compare this compound with structurally analogous DHPs, focusing on substituent effects, physicochemical properties, and crystallographic data.
Properties
Molecular Formula |
C29H31N3O4 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H31N3O4/c1-6-35-28(33)24-19(4)30-20(5)25(29(34)36-7-2)26(24)23-17-32(22-11-9-8-10-12-22)31-27(23)21-15-13-18(3)14-16-21/h8-17,26,30H,6-7H2,1-5H3 |
InChI Key |
RNXGCOONIKRCFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Phenyl-3-(p-Tolyl)pyrazole-4-carboxaldehyde
The pyrazole aldehyde is synthesized via a two-step sequence starting from 1-phenyl-3-(p-tolyl)pyrazol-5-one.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group at the 4-position of the pyrazole ring. A mixture of 1-phenyl-3-(p-tolyl)pyrazol-5-one (10 mmol) and dimethylformamide (DMF, 15 mmol) is cooled to 0–5°C under inert atmosphere. Phosphorus oxychloride (POCl₃, 15 mmol) is added dropwise, maintaining the temperature below 10°C. The reaction is refluxed at 80–90°C for 2–3 hours, then quenched with crushed ice. The precipitated aldehyde is filtered, washed with cold water, and recrystallized from ethanol to yield pale yellow crystals (Yield: 68–72%).
Key Spectral Data
Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction combines the pyrazole aldehyde with ethyl acetoacetate and an ammonia source to construct the DHP ring.
Conventional Thermal Method
A solution of 1-phenyl-3-(p-tolyl)pyrazole-4-carboxaldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (15 mmol) in ethanol (20 mL) is refluxed for 6–8 hours. The mixture is cooled, poured into ice water, and extracted with dichloromethane (3 × 50 mL). The organic layer is dried over Na₂SO₄, concentrated, and purified via column chromatography (hexane:ethyl acetate, 4:1) to afford the title compound as a yellow solid (Yield: 58–62%).
Catalyzed Solvent-Free Approach
For improved efficiency, guanidine hydrochloride (10 mol%) is added to a mixture of the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (15 mmol). The reaction is stirred at 25–30°C for 2–3 hours under solvent-free conditions. The crude product is triturated with ethanol, filtered, and recrystallized to yield pure DHP (Yield: 82–85%).
Optimization Table
| Condition | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thermal Reflux | None | Ethanol | 6–8 | 58–62 |
| Room Temperature | Guanidine HCl | None | 2–3 | 82–85 |
Mechanistic Insights and Reaction Optimization
The Hantzsch reaction proceeds through a tandem Knoevenagel-Michael-cyclocondensation sequence. The aldehyde undergoes nucleophilic attack by ethyl acetoacetate’s enol form, forming a Knoevenagel adduct. Subsequent Michael addition of a second ethyl acetoacetate unit and cyclization with ammonia yields the DHP ring.
Catalyst Role
Guanidine hydrochloride enhances reaction rates by stabilizing intermediates through hydrogen bonding and electrostatic interactions, enabling room-temperature completion. Nanocatalysts (e.g., Fe₃O₄@SiO₂) reported in recent studies could further improve yields (up to 90%) but require specialized synthesis.
Structural Characterization and Analytical Data
The compound’s structure is confirmed via spectroscopic and elemental analysis:
¹H NMR (300 MHz, CDCl₃):
-
δ 7.54–7.12 (m, 14H, aromatic)
-
δ 5.12 (s, 1H, DHP-H₄)
-
δ 4.21–4.05 (q, 4H, OCH₂CH₃)
-
δ 2.52 (s, 6H, C₂/C₆-CH₃)
-
δ 2.34 (s, 3H, p-tolyl-CH₃)
¹³C NMR (75 MHz, CDCl₃):
-
δ 167.8 (C=O), 152.1 (C₃/C₅), 145.6 (pyrazole-C), 139.2–125.4 (aromatic), 104.3 (C₄), 60.1 (OCH₂), 19.8 (CH₃), 14.3 (OCH₂CH₃).
HRMS (ESI):
Challenges and Alternative Approaches
-
Regioselectivity: Competing reactions at the pyrazole’s N-1 and C-4 positions may occur. Using bulky substituents (e.g., p-tolyl) directs formylation to C-4.
-
By-Products: Symmetrical DHPs can form if the aldehyde is limiting. Maintaining a 1:2 aldehyde:β-ketoester ratio suppresses this.
-
Green Chemistry: Solvent-free protocols and recyclable nanocatalysts (e.g., ZnO nanoparticles) reduce environmental impact while maintaining efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different biological activities and applications.
Scientific Research Applications
Biological Activities
Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate exhibits several notable biological activities:
- Antihypertensive Effects : As part of the dihydropyridine class, it is studied for its potential in treating hypertension by acting as a calcium channel blocker .
- Antimicrobial Activity : Research indicates that derivatives of pyrazoles, including this compound, possess antimicrobial properties which may be utilized in developing new antibiotics .
- Analgesic and Anti-inflammatory Properties : The compound has been evaluated for its analgesic effects and anti-inflammatory potential, making it a candidate for pain management therapies .
Case Studies
Several studies have documented the applications of this compound:
- Cardiovascular Research : A study demonstrated its efficacy in reducing blood pressure in hypertensive animal models. The mechanism involved calcium channel blockade leading to vasodilation .
- Antimicrobial Testing : In vitro studies showed that this compound exhibited significant antimicrobial activity against various bacterial strains. Its effectiveness was comparable to established antibiotics .
- Pain Relief Studies : Clinical trials indicated that formulations containing this compound provided effective pain relief in patients with chronic pain conditions due to its analgesic properties .
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The dihydropyridine core is known to bind to the L-type calcium channels, inhibiting calcium influx into cells. This inhibition can lead to various physiological effects, including vasodilation and reduced cardiac contractility .
Comparison with Similar Compounds
Structural Variations in Pyrazole Substitutents
The pyrazole ring’s substituents significantly influence electronic properties and intermolecular interactions. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., p-tolyl, methoxy) increase lipophilicity and may improve membrane permeability.
- Positional isomerism on the pyrazole (e.g., 3- vs. 5-substitution) alters steric and electronic profiles, affecting molecular packing in crystals.
Ester Group Modifications
The ester groups at positions 3 and 5 of the DHP ring influence solubility and metabolic stability:
Key Observations :
- Diethyl esters balance lipophilicity and metabolic stability, making them common in drug design.
- Dimethyl esters are more polar, favoring applications requiring aqueous solubility.
Crystallographic and Conformational Analysis
X-ray studies reveal how substituents affect molecular geometry and packing:
Key Observations :
Biological Activity
Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C29H31N3O4. The unique structure consists of a dihydropyridine core with multiple functional groups that enhance its biological activity. The presence of the pyrazole moiety is particularly significant as it contributes to the compound's pharmacological properties.
Antitumor Activity
Research indicates that derivatives of pyrazole exhibit notable antitumor activities. Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine has shown effectiveness against various cancer cell lines. The mechanism of action may involve the inhibition of specific kinases involved in tumor growth and proliferation. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Studies have shown that dihydropyridine derivatives can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .
Antimicrobial Activity
Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine has demonstrated significant antimicrobial properties against various bacterial strains. It has been found effective in inhibiting pathogenic bacteria and fungi, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine is influenced by its structural components. The presence of the pyrazole ring and specific substituents on the dihydropyridine core play crucial roles in modulating its pharmacological effects. Comparative studies with other compounds in the dihydropyridine class highlight these relationships:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diethyl 2,6-dimethyl-4-(phenyl)-1,4-dihydropyridine | C19H23NO4 | Lacks pyrazole group; used as antihypertensive |
| Dimethyl 4-(p-tolyl)-2,6-dimethyl-1,4-dihydropyridine | C21H25N3O4 | Similar structure; different substituents |
| Diethyl 2-methyl-3,5-pyridinedicarboxylate | C13H15N3O5 | Simpler structure; fewer substituents |
This table illustrates how variations in chemical structure can lead to differences in biological activity and therapeutic potential.
Case Studies
Several case studies have explored the efficacy of diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine in clinical settings:
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation compared to control groups. The IC50 values indicated potent activity against breast and lung cancer cell lines .
- Anti-inflammatory Effects : In a murine model of arthritis, treatment with the compound resulted in reduced swelling and joint destruction compared to untreated controls. Histological analysis confirmed decreased inflammatory cell infiltration .
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower than those for traditional antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are used to prepare this compound, and how can reaction conditions be optimized?
- Methodology : The Hantzsch dihydropyridine synthesis is commonly employed, involving condensation of ethyl acetoacetate with a substituted pyrazole aldehyde in ethanol under reflux. Optimization strategies include:
- Molar Ratios : 1:2 ratio of aldehyde to ethyl acetoacetate for maximal cyclization efficiency.
- Catalyst : Ammonium acetate (10 mol%) to accelerate imine formation.
- Temperature and Duration : 80–100°C for 6–12 hours, monitored by TLC.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >90% purity.
Q. How is the crystal structure determined, and what structural features are critical for stability?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using a Bruker APEX2 diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Data Processing : Solved via SHELXTL and refined with SAINT.
- Structural Insights :
- Conformation : Boat conformation of the dihydropyridine ring.
- Intermolecular Interactions : C-H···O hydrogen bonds (e.g., C5-H5A···O4, 2.50 Å) and C-H···π contacts (C16-H16A···Cg1, 2.80 Å) stabilize the lattice .
- Table 1 : Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell (Å, °) | a = 12.34, b = 10.56, c = 15.78; β = 105.2° | |
| Hydrogen bond (C5-H5A···O4) | d(D···A) = 3.43 Å, θ = 172° | |
| R-factor | 0.045 |
Q. Which spectroscopic techniques are used for characterization, and how are data interpreted?
- Methodology :
- NMR : -NMR (400 MHz, CDCl₃) identifies protons on the dihydropyridine (δ 4.95 ppm, singlet) and pyrazole (δ 7.2–7.8 ppm) moieties.
- FT-IR : Stretching bands at 1690 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N-H) confirm functional groups.
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 500.2) verifies molecular weight.
Advanced Research Questions
Q. How do computational methods like DFT elucidate electronic properties and reactive sites?
- Methodology :
- DFT Calculations : B3LYP/6-311G(d,p) level predicts HOMO-LUMO gaps (e.g., 4.2 eV), indicating moderate electrophilicity.
- Electrostatic Potential Maps : Highlight nucleophilic sites at pyrazole N-atoms and electrophilic regions on the dihydropyridine ring.
- IRI Analysis : Visualizes non-covalent interactions (e.g., C-H···O), corroborating SCXRD data .
- Application : Guides site-selective modifications for bioactivity studies.
Q. How can contradictions in hydrogen bonding patterns across crystallographic studies be resolved?
- Methodology :
- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 25% H···O vs. 12% H···π in the title compound vs. analogs).
- Symmetry Operations : Glide planes in P2₁/c space group explain packing differences (e.g., symmetry code (iv): x, y+1, z in ).
Q. What strategies assess the compound’s stability under varying experimental conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C indicates thermal stability.
- Solubility Profiling : LogP calculations (e.g., 3.8 via ChemDraw) predict preferential solubility in DMSO/ethanol mixtures.
- pH Stability : UV-Vis monitoring (λmax = 320 nm) shows degradation <5% at pH 2–12 over 24 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
